![molecular formula C80H134Br2Cl2N2O2 B12842339 (E)-6,6'-Dibromo-5,5'-dichloro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12842339.png)
(E)-6,6'-Dibromo-5,5'-dichloro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and long alkyl chains
準備方法
The synthesis of (E)-6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione typically involves multiple steps, including halogenation and alkylation reactions. The synthetic route may start with the preparation of the biindolinylidene core, followed by the introduction of bromine and chlorine atoms through halogenation reactions. The final step involves the attachment of long alkyl chains through alkylation reactions under specific conditions, such as the use of strong bases and solvents to facilitate the reaction.
化学反応の分析
(E)-6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions with various reagents, leading to the formation of new derivatives.
科学的研究の応用
(E)-6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the effects of halogenated and alkylated compounds on biological systems. It may also serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine: The compound’s potential medicinal properties are of interest, particularly in the development of new drugs and therapeutic agents. Its structure may allow for the design of molecules with specific biological activities.
Industry: In industrial applications, the compound can be used in the development of new materials with unique properties, such as improved stability, solubility, or reactivity.
作用機序
The mechanism of action of (E)-6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound’s halogen and alkyl groups may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition or activation of specific pathways, modulation of gene expression, or alteration of cellular processes.
類似化合物との比較
(E)-6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-tetradecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione can be compared with other similar compounds, such as:
6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-octadecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione: This compound has shorter alkyl chains, which may affect its solubility and reactivity.
6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-hexadecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione: The presence of different alkyl chain lengths can influence the compound’s physical and chemical properties.
6,6’-Dibromo-5,5’-dichloro-1,1’-bis(4-dodecyloctadecyl)-[3,3’-biindolinylidene]-2,2’-dione: Variations in the alkyl chain length can lead to differences in the compound’s behavior in various applications.
特性
分子式 |
C80H134Br2Cl2N2O2 |
|---|---|
分子量 |
1386.6 g/mol |
IUPAC名 |
(3E)-6-bromo-3-[6-bromo-5-chloro-2-oxo-1-(4-tetradecyloctadecyl)indol-3-ylidene]-5-chloro-1-(4-tetradecyloctadecyl)indol-2-one |
InChI |
InChI=1S/C80H134Br2Cl2N2O2/c1-5-9-13-17-21-25-29-33-37-41-45-49-55-67(56-50-46-42-38-34-30-26-22-18-14-10-6-2)59-53-61-85-75-65-71(81)73(83)63-69(75)77(79(85)87)78-70-64-74(84)72(82)66-76(70)86(80(78)88)62-54-60-68(57-51-47-43-39-35-31-27-23-19-15-11-7-3)58-52-48-44-40-36-32-28-24-20-16-12-8-4/h63-68H,5-62H2,1-4H3/b78-77+ |
InChIキー |
MHSLVKOWWYWIIT-JKNXPUSASA-N |
異性体SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCCN1C2=CC(=C(C=C2/C(=C\3/C4=CC(=C(C=C4N(C3=O)CCCC(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)Br)Cl)/C1=O)Cl)Br |
正規SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCCN1C2=CC(=C(C=C2C(=C3C4=CC(=C(C=C4N(C3=O)CCCC(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)Br)Cl)C1=O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



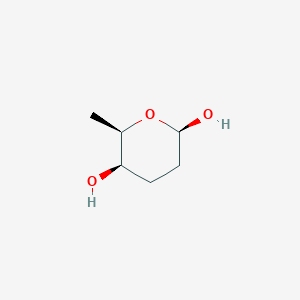
![azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl naphthalen-1-yl phosphate](/img/structure/B12842263.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12842264.png)
![4,4-Difluoro-5,5-dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B12842271.png)

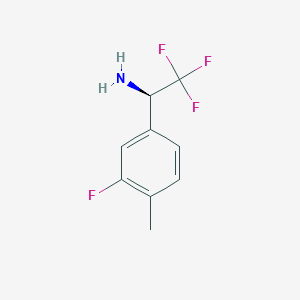
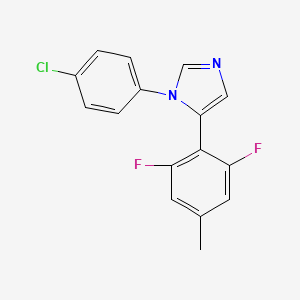
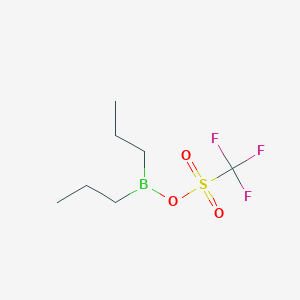
![8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12842312.png)
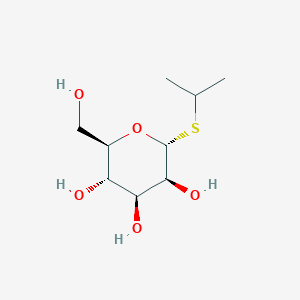
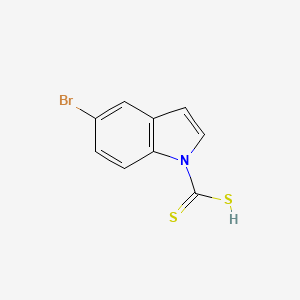
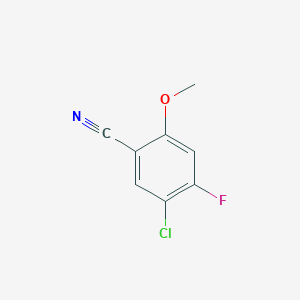
![alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile](/img/structure/B12842333.png)
